molecular formula C6H12Cl2 B13959270 1,3-Dichlorohexane CAS No. 56375-88-3

1,3-Dichlorohexane

Cat. No.: B13959270
CAS No.: 56375-88-3
M. Wt: 155.06 g/mol
InChI Key: YMVCUGKJZXZKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichlorohexane (C₆H₁₂Cl₂), also termed γ-dichlorohexane, is a positional isomer of dichlorohexane with chlorine atoms attached to the first and third carbon atoms of the hexane chain. It is a halogenated alkane primarily used as a solvent in organic synthesis due to its moderate polarity and ability to dissolve a range of organic compounds. Its reactivity and physical properties are influenced by the spatial separation of chlorine atoms, which distinguishes it from other dichlorohexane isomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the substitution of hydrogen atoms in hexane with chlorine atoms. This reaction typically requires the presence of a catalyst such as iron(III) chloride and is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In an industrial setting, this compound is produced by the direct chlorination of hexane using chlorine gas. The reaction is conducted in a chlorination reactor where hexane and chlorine gas are introduced, and the reaction is facilitated by UV light or a suitable catalyst. The resulting mixture is then purified through distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichlorohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dichlorohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dichlorohexane involves its reactivity as an alkyl halide. The chlorine atoms in the compound are highly electronegative, making the carbon-chlorine bonds susceptible to nucleophilic attack. This property allows this compound to participate in various substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Dichlorohexanes exhibit structural isomerism, with key isomers including 1,2-, 1,3-, 1,4-, and 1,6-dichlorohexane. The position of chlorine atoms significantly impacts their chemical behavior, applications, and interactions. Below is a detailed comparison:

Structural and Physical Properties

Property 1,2-Dichlorohexane 1,3-Dichlorohexane 1,4-Dichlorohexane 1,6-Dichlorohexane
Molecular Formula C₆H₁₂Cl₂ C₆H₁₂Cl₂ C₆H₁₂Cl₂ C₆H₁₂Cl₂
Boiling Point ~140–145°C (estimated) ~150–155°C (estimated) ~160–165°C (estimated) 183–185°C (reported)
Symmetry Low (adjacent Cl) Moderate (Cl at C1 and C3) Moderate (Cl at C1 and C4) High (terminal Cl)
Heat Capacity Not reported Not reported Not reported 2.458 J/g·K (283–353 K)

Notes:

  • Boiling points increase with chlorine separation due to reduced molecular dipole interactions. 1,6-dichlorohexane, with terminal chlorines, has the highest boiling point .
  • This compound’s intermediate chlorine spacing offers balanced polarity, making it a versatile solvent .

Market and Industrial Landscape

  • 1,6-Dichlorohexane dominates commercial markets, with a projected CAGR of 4.5% (2023–2030) driven by polymer and pharmaceutical demand . Major producers include BASF, Zouping Mingxing Chemical, and Ningbo Inno Pharmchem .

Biological Activity

1,3-Dichlorohexane (C6H12Cl2) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental implications. This compound is primarily used in industrial applications, but its interaction with biological systems raises concerns regarding toxicity and ecological impact. This article delves into the biological activity of this compound, examining its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a hexane backbone with chlorine atoms substituted at the 1 and 3 positions. Its structure can influence its biological interactions, particularly in terms of conformational preferences that affect reactivity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC6H12Cl2
Molecular Weight151.02 g/mol
Boiling Point144 °C
Density1.06 g/cm³
Solubility in WaterLow (0.5 g/L at 25 °C)

Toxicological Profile

Research indicates that this compound exhibits moderate toxicity in various biological systems. Its potential toxic effects include:

  • Dermal Irritation : Exposure can cause skin irritation.
  • Respiratory Effects : Inhalation may lead to respiratory distress.
  • Neurotoxicity : Some studies suggest neurotoxic effects in animal models.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate lipid membranes easily. This can disrupt cellular functions by:

  • Altering membrane fluidity.
  • Interfering with ion channels.
  • Inducing oxidative stress through reactive oxygen species (ROS) production.

Study on Cytotoxicity

A study investigating the cytotoxic effects of this compound on human liver cells (HepG2) demonstrated significant cell death at concentrations above 100 µM. The mechanism was linked to oxidative stress and mitochondrial dysfunction, leading to apoptosis .

Environmental Impact Study

Research conducted on aquatic organisms revealed that exposure to this compound resulted in behavioral changes and decreased survival rates in fish species. The study highlighted the compound's persistence in aquatic environments and potential bioaccumulation.

Table 2: Biological Activity Comparison of Chlorinated Compounds

CompoundCytotoxicity (IC50)NeurotoxicityEnvironmental Persistence
This compound~100 µMModerateHigh
Dichloromethane~50 µMLowModerate
Trichloroethylene~30 µMHighHigh

Properties

CAS No.

56375-88-3

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

IUPAC Name

1,3-dichlorohexane

InChI

InChI=1S/C6H12Cl2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3

InChI Key

YMVCUGKJZXZKSG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.